Product packaging for 2-(2-Bromophenyl)-1,3,4-oxadiazole(Cat. No.:CAS No. 928722-52-5)

2-(2-Bromophenyl)-1,3,4-oxadiazole

Cat. No.: B2695567
CAS No.: 928722-52-5
M. Wt: 225.045
InChI Key: CLXZPEZUBVRIIL-UHFFFAOYSA-N
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Description

Significance of the 1,3,4-Oxadiazole (B1194373) Core in Contemporary Chemical Research

The 1,3,4-oxadiazole ring is a highly valued structural motif in modern chemical research, particularly in medicinal chemistry and materials science. nih.govamrita.edu Its significance stems from a combination of favorable physicochemical and biological properties.

A Versatile Pharmacophore: In drug discovery, the 1,3,4-oxadiazole core is recognized as a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. amrita.edu It is often used as a bioisostere for carboxylic acids, carboxamides, and esters, which can improve a drug candidate's metabolic stability and pharmacokinetic profile. nih.gov Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities, including:

Antimicrobial and Antifungal: Compounds containing the 1,3,4-oxadiazole moiety have shown activity against various bacterial and fungal strains. longdom.orgrroij.comtandfonline.com For example, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. tandfonline.com

Anticancer: Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. longdom.orgrroij.com For instance, some derivatives have shown potent activity against various cancer cell lines. longdom.org

Anti-inflammatory and Analgesic: The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to have anti-inflammatory and pain-relieving effects. nih.govrroij.com

Antiviral: A notable example of a drug containing this core is Raltegravir, an antiretroviral medication used to treat HIV infection. mdpi.com

Other Activities: The pharmacological scope of 1,3,4-oxadiazole derivatives also extends to anticonvulsant, anti-tubercular, antioxidant, and antihypertensive activities. longdom.orgrroij.comnih.gov

Applications in Materials Science: Beyond medicine, 1,3,4-oxadiazole derivatives are utilized in the development of new materials. Their inherent properties make them suitable for applications such as:

Luminescent Materials: These compounds can exhibit fluorescence, making them useful in the creation of light-emitting materials. nih.gov

Electron-Transporting Materials: Their electronic characteristics are advantageous in the design of organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Polymers and Corrosion Inhibitors: The stability of the oxadiazole ring has led to its incorporation into polymers and its use as a corrosion inhibitor. nih.gov

Rationale for Dedicated Research on 2-(2-Bromophenyl)-1,3,4-oxadiazole and its Structural Analogues

The bromine atom, being an electron-withdrawing group, can significantly alter the electron density of the aromatic system. This modification can have a profound impact on the molecule's:

Biological Activity: The electronic and steric changes can enhance the binding affinity of the molecule to specific biological targets, potentially leading to more potent and selective drugs. For instance, research has been conducted on 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as potential anticancer and antimicrobial agents. rsc.orgnih.govresearchgate.net Similarly, 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been investigated as possible anti-breast cancer agents. nih.gov

Reactivity and Synthetic Utility: The bromine atom provides a reactive handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties: The presence of bromine can affect properties such as lipophilicity, solubility, and crystal packing, which are crucial for both biological applications and materials science.

Recent research has explored the synthesis and potential applications of various bromophenyl-substituted 1,3,4-oxadiazoles. For example, a novel series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. srce.hrnih.gov Another study detailed the synthesis of this compound itself. rsc.org

Historical Context and Evolution of 1,3,4-Oxadiazole Synthesis

The synthesis of the 1,3,4-oxadiazole ring system has a rich history with several methods being developed and refined over time.

Early Methods: One of the most traditional and widely used methods for constructing the 1,3,4-oxadiazole core is the cyclodehydration of 1,2-diacylhydrazines . nih.govnih.gov This reaction typically involves heating the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govresearchgate.net

Another classical approach is the oxidative cyclization of acylhydrazones , which are formed by the condensation of acylhydrazides with aldehydes. nih.govnih.gov

Modern Developments: While these classical methods are still in use, contemporary research has focused on developing more efficient, milder, and environmentally friendly synthetic strategies. These include:

One-Pot Syntheses: Modern protocols often aim to synthesize 1,3,4-oxadiazoles in a single step from readily available starting materials like carboxylic acids and acyl hydrazides, avoiding the isolation of intermediates. nih.govresearchgate.net

Metal-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. jchemrev.com

Novel Reagents: Researchers continuously explore new reagents to facilitate the cyclization process under milder conditions. For example, the use of tosyl chloride has been reported for the synthesis of 2-amino-1,3,4-oxadiazoles. nih.gov The Huisgen reaction, involving the reaction of 5-substituted 1H-tetrazoles with electrophiles, also provides a pathway to 1,3,4-oxadiazoles. acs.org

The evolution of these synthetic methods reflects the ongoing effort to create more diverse and complex 1,3,4-oxadiazole derivatives for various scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O B2695567 2-(2-Bromophenyl)-1,3,4-oxadiazole CAS No. 928722-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXZPEZUBVRIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928722-52-5
Record name 2-(2-bromophenyl)-1,3,4-oxadiazole
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Spectroscopic and Advanced Characterization Techniques for 2 2 Bromophenyl 1,3,4 Oxadiazole

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(2-Bromophenyl)-1,3,4-oxadiazole, the FT-IR spectrum displays characteristic absorption bands that confirm the presence of both the 1,3,4-oxadiazole (B1194373) ring and the substituted phenyl group.

The key vibrational frequencies observed in 1,3,4-oxadiazole derivatives include the C=N stretching vibration, typically found in the 1615–1650 cm⁻¹ region. nih.gov The cyclic C–O–C ether stretching vibration of the oxadiazole ring gives rise to strong bands in the range of 1020–1280 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1400-1600 cm⁻¹ range and aromatic C-H stretching above 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region of the spectrum.

Table 1: Characteristic FT-IR Absorption Bands for 1,3,4-Oxadiazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch >3000 researchgate.net
C=N Stretch (Oxadiazole) 1615-1650 nih.gov
Aromatic C=C Stretch 1400-1600 researchgate.net
C-O-C Stretch (Oxadiazole) 1020-1280

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the signals from the protons on the bromophenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the ortho-substitution, these four protons would exhibit a complex multiplet splitting pattern. The single proton attached to the C5 carbon of the 1,3,4-oxadiazole ring is expected to appear as a singlet further downfield, often above δ 8.5 ppm, due to the deshielding effect of the heterocyclic ring.

For the closely related compound, 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine, the molecular formula is C₈H₆BrN₃O and the molecular weight is 206.15. ijrpr.com While this compound features an amine group instead of a hydrogen at the C2 position, the signals for the 2-bromophenyl moiety provide insight into the expected chemical shifts for the target compound.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The two carbon atoms of the 1,3,4-oxadiazole ring (C2 and C5) are highly deshielded and typically resonate in the range of δ 155–165 ppm. semanticscholar.org The six carbons of the bromophenyl ring will appear in the aromatic region (δ 120–140 ppm), with the carbon atom directly bonded to the bromine atom (C-Br) showing a characteristic chemical shift.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (δ ppm) Reference
C2/C5 (Oxadiazole) 155-165 semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. jyoungpharm.org For this compound (C₈H₅BrN₂O), the calculated molecular weight is approximately 225.04 g/mol . nih.gov

A key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

The fragmentation of 1,3,4-oxadiazole rings under electron impact typically involves cleavage of the ring. nih.govcore.ac.uk Common fragmentation pathways may include the loss of N₂, CO, and the formation of the bromophenyl cation or related fragments.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. Phenyl-substituted 1,3,4-oxadiazoles are known to be effective chromophores that absorb UV radiation, typically in the range of 250-350 nm, corresponding to π → π* transitions within the conjugated system. researchgate.net The exact absorption maximum (λₘₐₓ) is influenced by the substitution on the phenyl ring.

Many 1,3,4-oxadiazole derivatives are also known for their photoluminescent properties, exhibiting fluorescence upon excitation with UV light. iaea.orgwordpress.com The emission spectra provide insights into the electronic structure of the excited state. The fluorescence properties are highly dependent on the molecular structure and the compound's environment. iaea.orgrsc.org The study of these properties is crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs). sci-hub.se

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. This data is used to confirm the empirical and molecular formula. For this compound with the molecular formula C₈H₅BrN₂O, the theoretical composition can be calculated. Experimental values obtained from an elemental analyzer must match the calculated values within an acceptable margin of error (typically ±0.4%) to verify the purity and confirm the molecular formula.

Table 3: Calculated Elemental Composition for C₈H₅BrN₂O

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 8 96.08 42.89%
Hydrogen H 1.01 5 5.05 2.25%
Bromine Br 79.90 1 79.90 35.68%
Nitrogen N 14.01 2 28.02 12.51%
Oxygen O 16.00 1 16.00 7.14%

| Total | | | | 225.05 | 100.00% |

Theoretical and Computational Investigations of 2 2 Bromophenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2-(2-Bromophenyl)-1,3,4-oxadiazole. These methods provide detailed information about the molecule's electronic structure, geometric parameters, and reactivity.

Studies on the parent 1,3,4-oxadiazole (B1194373) ring system show it to be the most stable among its isomers (1,2,3-, 1,2,4-, and 1,2,5-oxadiazole), a factor contributing to its prevalence in medicinal chemistry. scirp.org DFT calculations performed on various substituted 1,3,4-oxadiazoles, often using the B3LYP functional with a 6-31G or higher basis set, are used to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. For 1,3,4-oxadiazole derivatives, the distribution of these orbitals is key to their function. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. In derivatives of this compound, the phenyl ring and the oxadiazole moiety are the primary sites for these orbitals.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), are calculated from the HOMO and LUMO energies to quantify reactivity. scirp.org For instance, DFT studies on a series of 1,3,4-oxadiazole derivatives identified compounds with high reactivity and stability, which were then prioritized for further analysis like molecular docking. mdpi.com While specific DFT data for the title compound is not extensively published, analysis of closely related structures, such as N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, has been performed to study geometry, molecular orbitals, and charge distribution. researchgate.net

Related CompoundComputational MethodKey FindingsReference
1,3,4-Oxadiazole IsomersDFT/B3LYP/6-311+G**Calculated relative stabilities, aromaticity (NICS), and reactivity descriptors. Found 1,3,4-oxadiazole to be the most stable isomer. scirp.org
Substituted 1,3,4-OxadiazolesDFTInvestigated HOMO-LUMO gaps to determine chemical stability and reactivity for selecting candidates for VEGFR2 inhibition. mdpi.com
N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amineDFT/B3LYP/6-31G(d,p)Studied molecular geometry, frontier molecular orbitals, and charge distribution to correlate with experimental results. researchgate.net
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amineDFTCalculated bond dissociation energies (BDEs) to understand antioxidant reactivities. semanticscholar.org

Molecular Modeling and Docking Studies for Potential Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, like this compound derivatives, to a biological target, typically a protein or enzyme.

A key study investigated derivatives of the title compound as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease. rjptonline.orgeu-jr.eu Specifically, the derivative N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide was identified as a lead compound through molecular docking using ArgusLab software. rjptonline.orgeu-jr.eurjptonline.org The docking simulations predicted that this compound forms a strong complex with the active site of GSK-3β (PDB ID: 3F7Z). eu-jr.eu The interactions involved hydrogen bonds between the nitrogen atoms of the 1,3,4-oxadiazole ring, the amine moiety, and key amino acid residues like valine in the enzyme's active site. rjptonline.org

Other research has explored different bromophenyl-oxadiazole derivatives against various biological targets. For example, derivatives of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole were docked into the estrogen receptor (PDB ID: 3ERT) to evaluate their potential as anti-breast cancer agents. nih.gov Similarly, other related structures have been computationally screened against targets like cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor 2 (VEGFR2), and various microbial enzymes, demonstrating the versatility of the bromophenyl-1,3,4-oxadiazole scaffold in drug design. mdpi.comnih.govresearchgate.net

Compound DerivativeBiological TargetPDB IDKey FindingsReference
N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamideGlycogen Synthase Kinase-3β (GSK-3β)3F7ZIdentified as a lead inhibitor, forming strong complexes with the enzyme active site. rjptonline.orgeu-jr.eu
2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivativesEstrogen Receptor3ERTReported potential binding modes for anti-breast cancer activity. nih.gov
Substituted 1,3,4-OxadiazolesVEGFR2 Tyrosine KinaseNot SpecifiedIdentified derivatives with high binding affinity, suggesting anti-cancer potential. mdpi.com
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesEGFR Tyrosine KinaseNot SpecifiedDesigned as potential anti-proliferative agents by targeting EGFR. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for validating the results of molecular docking, assessing the stability of a protein-ligand complex, and analyzing the conformational changes that may occur upon binding.

For derivatives of this compound, MD simulations have been employed to confirm the stability of the interactions predicted by docking studies. For instance, after docking a hit molecule, 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole, into its target protein, MD simulations were run to study the dynamic behavior of the complex. nih.gov Such simulations can reveal how the ligand and protein adjust their conformations to achieve an optimal fit and can calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. Other analyses, like root-mean-square fluctuation (RMSF), can identify which parts of the protein are flexible and which are constrained by ligand binding. Studies on related brominated oxadiazole derivatives have used MD simulations of up to 300 nanoseconds to confirm a greater stabilizing effect on their protein target compared to previously reported inhibitors. researchgate.netnih.gov

Analysis of Non-Covalent Interactions (NCI) and Intermolecular Forces

Non-covalent interactions (NCIs) are the dominant forces governing molecular recognition, crystal packing, and ligand-receptor binding. For this compound, the interplay of various NCIs, including halogen bonds, hydrogen bonds, π-π stacking, and van der Waals forces, is critical to its chemical and biological behavior.

The bromine atom on the phenyl ring is a key feature, as it can participate in halogen bonding (Br···X, where X is a halogen, oxygen, nitrogen, or sulfur atom). mdpi.com These interactions are directional and can be surprisingly strong, playing a crucial role in the self-assembly of molecules in the solid state and in stabilizing a ligand within a protein's binding pocket. mdpi.com Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net Studies on closely related compounds, such as N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine and 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, have used this method to map out the full range of intermolecular contacts. researchgate.netuzh.ch

These analyses have identified several significant interactions:

Halogen-based contacts: Br···H, Br···C, and Br···Br interactions are frequently observed, highlighting the importance of the bromine substituent in directing crystal packing. uzh.ch

π-π Interactions: The electron-deficient 1,3,4-oxadiazole ring can engage in π-π stacking interactions with the electron-rich phenyl ring of an adjacent molecule. nih.gov These (oxadiazole)···(phenyl) interactions are a significant stabilizing force. mdpi.comnih.gov

Hydrogen Bonds: While the title compound itself is not a hydrogen bond donor, it can act as an acceptor via its nitrogen and oxygen atoms if placed in a protic environment or interacting with donor groups (e.g., -NH, -OH) in a protein active site. researchgate.net

Theoretical tools like Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) are used alongside Hirshfeld analysis to confirm and characterize the nature and strength of these interactions. mdpi.comnih.gov

Investigation of Tautomerism and Isomeric Forms

Isomerism plays a critical role in determining the properties and function of a molecule. For this compound, both structural isomerism of the core heterocycle and positional isomerism of the substituent are relevant.

Oxadiazole Isomers: The oxadiazole ring exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. mdpi.com Quantum chemical studies have established that the 1,3,4-oxadiazole isomer is the most thermodynamically stable. scirp.org The 1,2,3-isomer is known to be unstable, often reverting to its diazoketone tautomer. ajpsonline.comglobalresearchonline.net The enhanced stability and synthetic accessibility of the 1,3,4-oxadiazole ring have made it a privileged scaffold in medicinal chemistry. ajpsonline.com

Positional Isomers: The bromine atom can be attached to the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. The title compound is the ortho-isomer. The position of the bromine atom can significantly influence the molecule's conformation due to steric effects and can alter its electronic properties and ability to form halogen bonds, thereby affecting its biological activity.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The core structure of this compound does not possess any labile protons that would lead to common tautomeric forms. However, tautomerism is a significant consideration for certain derivatives. For example, 1,3,4-oxadiazoles substituted with a thiol group at the 2-position can exist in a thiol-thione tautomeric equilibrium. ijcce.ac.ir Similarly, those with an amino group can exhibit amino-imino tautomerism. For the specific title compound, however, tautomerism is not a primary consideration.

Applications of 2 2 Bromophenyl 1,3,4 Oxadiazole in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 1,3,4-oxadiazole (B1194373) moiety is a well-established component in materials designed for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Derivatives of 2,5-diaryl-1,3,4-oxadiazole are recognized for their high electron affinity, excellent thermal stability, and strong fluorescence, making them ideal candidates for these applications. researchgate.net

Properties of Representative Oxadiazole-Based Electron Transport Materials

Compound Name Electron Mobility (cm²/Vs) HOMO (eV) LUMO (eV) Application Note
2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) ~2 x 10⁻⁵ -6.06 -2.16 Widely used as a benchmark ETM, often blended into polymer matrices. acs.org
2,5-bis(4-naphthyl)-1,3,4-oxadiazole (BND) ~2 x 10⁻⁵ N/A N/A Shows comparable electron mobility to PBD at high electric fields. acs.org

Beyond their role in electron transport, 1,3,4-oxadiazole derivatives are also utilized as luminescent materials in the emitting layer of OLEDs. rsc.orgsci-hub.se These compounds often exhibit high photoluminescence quantum yields and possess excellent thermal and chemical stability. researchgate.netnih.gov The conjugated system formed by the central oxadiazole ring and the attached aryl groups allows for efficient light emission. The specific emission color can be tuned by modifying the substituents on the aryl rings, enabling the creation of materials that emit across the visible spectrum, including blue light. sci-hub.se The inherent luminescent properties of the 1,3,4-oxadiazole core make it a versatile scaffold for designing new emitting materials for a variety of electroluminescent devices. researchgate.netsci-hub.se

Luminescence Properties of Selected 1,3,4-Oxadiazole Derivatives

Compound Class Emission Color Key Feature Reference Application
Fluorene-conjugated oxadiazoles Blue Excellent fluorescence properties due to extended conjugation. Blue light-emitting materials for OLEDs. sci-hub.se
Triphenylamine-substituted oxadiazoles Yellow, Red Used in phosphorescent OLEDs (PHOLEDs) as host or electron transport materials. White, yellow, or red PHOLEDs. sci-hub.se

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The favorable electronic properties of 1,3,4-oxadiazole derivatives also make them promising candidates for use in other organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net In these applications, materials are needed that can efficiently transport charge carriers (electrons or holes). The electron-accepting nature of the oxadiazole core suggests its utility in developing n-type semiconductors, which are essential components in both OPVs and OFETs. nih.govrsc.org The development of new organic semiconductors with high mobility and stability is a key factor in advancing the performance of these devices. nih.gov

Scintillating Materials and Photonic Applications

Materials that can convert high-energy radiation into detectable light are known as scintillators and are vital in fields like medical imaging and high-energy physics. Plastic scintillators are often composed of a polymer matrix doped with fluorescent molecules. Given their high photoluminescence quantum yields, 1,3,4-oxadiazole derivatives have been explored for such applications. nih.gov Their ability to efficiently emit light upon excitation makes them suitable as wavelength shifters in scintillating materials. nih.gov Furthermore, the robust photophysical properties of oxadiazole-based chromophores are being investigated for nonlinear optical and photonic applications, such as optical power limiting. nih.gov

Liquid Crystal Systems and Electro-optical Materials

The rigid, linear structure of 2,5-diaryl-1,3,4-oxadiazoles makes them excellent candidates for forming the core of liquid crystalline molecules, also known as mesogens. researchgate.netias.ac.in The incorporation of the 1,3,4-oxadiazole heterocycle into molecular structures can induce or enhance liquid crystal phases, such as nematic and smectic phases. ias.ac.in The 2-(2-bromophenyl)-1,3,4-oxadiazole scaffold can be chemically modified to create new liquid crystal materials with specific electro-optical properties for use in displays and other light-modulating devices. researchgate.net

Building Blocks for Advanced Polymeric Materials

One of the most significant applications of this compound is its use as a monomer or building block for the synthesis of advanced polymers. mdpi.com The bromine atom provides a reactive site for various metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. sci-hub.se This allows for the incorporation of the electronically active 1,3,4-oxadiazole unit into the main chain of a polymer. sci-hub.seresearchgate.net The resulting poly(1,3,4-oxadiazole)s and related copolymers can be designed to have high thermal stability and specific optoelectronic properties, making them suitable for use as electron-transporting or light-emitting polymers in OLEDs. sci-hub.selifechemicals.com This synthetic versatility enables the creation of a wide range of functional polymers with tailored properties for materials science applications. mdpi.comresearchgate.net

Examples of Polymerization Reactions Using Bromophenyl-Oxadiazole Derivatives

Reaction Type Reactants Catalyst/Conditions Resulting Polymer Type
Suzuki Coupling 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, Triphenylamine boronic acid Pd(PPh₃)₄, K₂CO₃, Toluene Hybrid polymer for OLEDs. sci-hub.se
Suzuki Coupling Ir(III) complexes, fluorene-based silane, brominated oxadiazole monomer Pd(PPh₃)₄ Phosphorescent polymers for high-performance OLEDs. sci-hub.se

Explorations of Biological Activity and Medicinal Chemistry Potential Non Clinical Focus

Structure-Activity Relationship (SAR) Studies in Oxadiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 2-(2-Bromophenyl)-1,3,4-oxadiazole, correlates with its biological activity. These studies have revealed that the nature and position of substituents on the phenyl ring and the oxadiazole core are critical determinants of the compound's efficacy.

For instance, the presence of a bromine atom at the ortho position of the phenyl ring is a key feature. In a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives, it was observed that halogen substituents on the phenyl group at the 5-position of the oxadiazole ring were most effective in terms of analgesic activity. mdpi.comresearchgate.net Another study on 1,3,4-oxadiazole (B1194373) derivatives highlighted that the presence of an additional heterocyclic ring connected to the oxadiazole nucleus can enhance antimicrobial effects. mdpi.com

Furthermore, research on 1,3,4-oxadiazole-thioether derivatives has shown that the type of substituent significantly impacts anticancer potency. A derivative bearing a nitro substituent demonstrated greater in vitro anticancer activity against several human cancer cell lines. sci-hub.se The position of the substituent also plays a crucial role; often, the para position is preferred for enhancing antimicrobial activity. mdpi.com

In the context of antioxidant activity, SAR studies of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles revealed that simpler, short-chain aliphatic substituents at the 5-position generally result in more potent antioxidant compounds compared to larger, more complex aromatic ones, assuming no other activity-modifying moieties are present. sapub.org

In Vitro and In Silico Investigations of Biological Interactions

Computational (in silico) and laboratory-based (in vitro) studies have been instrumental in elucidating the potential biological interactions of this compound and its analogs. These investigations provide insights into the mechanisms by which these compounds may exert their effects at a molecular level.

The potential of 1,3,4-oxadiazole derivatives as anticancer agents has been a significant area of research. A number of studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.

For example, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.orgnih.gov The results showed considerable cytotoxic activity, with IC50 values ranging from 0.137 to 0.332 µg/mL for HepG2 and 0.164 to 0.583 µg/mL for MCF-7. rsc.orgnih.gov

In another study, N-Mannich bases of 1,3,4-oxadiazole were tested against five human cancer cell lines, with some compounds demonstrating cytotoxic and proapoptotic effects on melanoma cells. mdpi.com Furthermore, research on 2,5-disubstituted-1,3,4-oxadiazole derivatives has identified compounds with potent tumor weight reduction in animal models. sci-hub.se

The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer progression. For instance, in silico docking studies have suggested that some 1,3,4-oxadiazole derivatives show good binding energies in the colchicine (B1669291) binding site of tubulin, indicating a potential for anticancer activity through tubulin inhibition. sci-hub.se

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/Derivative Cancer Cell Line IC50 Value Reference
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives HepG2 0.137–0.332 µg/mL rsc.orgnih.gov
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives MCF-7 0.164–0.583 µg/mL rsc.orgnih.gov
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione HT-29 (colorectal) 0.78 ± 0.19 μM sci-hub.se
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione HepG2 (liver) 0.26 ± 0.15 μM sci-hub.se
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) HCT116 (colorectal) 6.43 ± 0.72 μM mdpi.com
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) A549 (lung) 9.62 ± 1.14 μM mdpi.com
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) A375 (melanoma) 8.07 ± 1.36 μM mdpi.com

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antimicrobial activities. longdom.orgresearchgate.net Studies have shown that these compounds can be effective against various strains of bacteria, fungi, and viruses. mdpi.comresearchgate.net

A series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. srce.hr Several compounds in this series showed appreciable antibacterial activity. srce.hr The presence of an additional heterocyclic ring linked to the 1,3,4-oxadiazole has been shown to enhance the antimicrobial effect. mdpi.com

In terms of antifungal activity, certain 1,3,4-oxadiazole derivatives have shown strong effects against various Candida strains. mdpi.com The introduction of a nitro substituent, for example, has been found to enhance antifungal activity. mdpi.com

The antiviral potential of 1,3,4-oxadiazoles has also been explored, with research indicating activity against viruses such as the Tobacco Mosaic Virus (TMV). nih.gov Some 1,3,4-oxadiazole/thiadiazole-chalcone conjugates displayed good in vitro and in vivo antiviral activity against TMV. nih.gov

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/Derivative Organism Activity/Result Reference
2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles Staphylococcus aureus, Escherichia coli Appreciable antibacterial activity srce.hr
1,3,4-oxadiazole derivatives with an additional heterocyclic ring Various bacteria Enhanced antimicrobial effect mdpi.com
1,3,4-oxadiazole-1,3,4-thiadiazole derivatives with nitro substituent Candida strains Strong antifungal activity (MICs50 = 0.78–3.12 µg/mL) mdpi.com
1,3,4-oxadiazole/thiadiazole-chalcone conjugates Tobacco Mosaic Virus (TMV) Good antiviral activity (EC50 values of 30.57-33.97 µg/mL) nih.gov
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives S. aureus, E. coli, C. albicans Potent inhibitory activity rsc.orgnih.gov

The anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives have been a significant focus of research. researchgate.netrjptonline.orgrjptonline.org These compounds have shown potential in reducing inflammation and pain in various preclinical models.

A novel series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized with the aim of developing better anti-inflammatory and analgesic agents. researchgate.netnih.govrroij.com Several compounds from this series exhibited significant anti-inflammatory and analgesic activities with reduced ulcerogenic potential compared to standard drugs. researchgate.netnih.govsemanticscholar.org The anti-inflammatory effect of some of these derivatives was comparable to that of indomethacin. mdpi.com

In another study, various oxadiazole derivatives derived from aspirin (B1665792) were prepared and screened for their anti-inflammatory and analgesic activities. rjptonline.org Several of the synthesized compounds showed promising anti-inflammatory and analgesic effects. rjptonline.org

Table 3: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/Derivative Activity Model/Test Result Reference
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21c and 21i) Anti-inflammatory Carrageenan-induced rat paw edema 59.5% and 61.9% inhibition, respectively mdpi.com
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21b, 21c, 21e, 21f, 21i) Analgesic Acetic acid-induced writhing 44% to 71% activity mdpi.comresearchgate.net
Oxadiazole derivatives of diclofenac (B195802) and mefenamic acid (3c and 6d) Anti-inflammatory Carrageenan-induced rat paw edema 82.61% and 79.50% inhibition, respectively semanticscholar.org
Aspirin-derived oxadiazole derivatives (IVa, IVb, IVd, IVe) Anti-inflammatory Carrageenan-induced rat paw edema Promising activity rjptonline.org
Aspirin-derived oxadiazole derivatives (IVa, IVb) Analgesic Acetic acid-induced writhing Better activity than standard aspirin rjptonline.org

Antioxidant Activity Research and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. Research has explored the potential of 1,3,4-oxadiazole derivatives as antioxidants capable of mitigating oxidative stress. sapub.orgnih.govmdpi.com

Several in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been employed to evaluate the antioxidant capacity of these compounds. sapub.orgrsc.org A study on a novel series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles demonstrated that certain derivatives exhibited very high and significant antioxidant activities. sapub.org

Another study investigating 1,3,4-oxadiazole derivatives containing phenolic acid moieties found that these compounds possessed pronounced radical scavenging capacity and protective effects against hydrogen peroxide-induced oxidative stress in normal lung fibroblasts. rsc.org The presence of a hydrocarbon chain and strong electron-donating groups on the phenyl ring was found to be important for enhancing antioxidant activity. nih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Vascular Endothelial Growth Factor Receptor 2, Epidermal Growth Factor Receptor)

The biological activities of many 1,3,4-oxadiazole derivatives are attributed to their ability to inhibit specific enzymes that play crucial roles in various disease processes.

Cyclooxygenase-2 (COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. rjptonline.org Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org Some 1,3,4-oxadiazole derivatives have been identified as potent and selective COX-2 inhibitors. For example, a series of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives showed promising COX-2 inhibitory activity. longdom.org A 4-bromophenyl derivative, SC-558, demonstrated remarkable selectivity for COX-2 over COX-1. mdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.govtandfonline.comtandfonline.com Inhibiting VEGFR-2 is a promising strategy for cancer therapy. Computational studies have identified 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR-2. nih.govnih.gov Molecular docking studies have shown that certain derivatives exhibit strong binding affinities to the VEGFR-2 active site. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. rsc.orgnih.govmdpi.comtandfonline.com Some 1,3,4-oxadiazole derivatives have been investigated as EGFR inhibitors. rsc.orgnih.govmdpi.com In silico and in vitro studies have shown that certain compounds can effectively bind to and inhibit EGFR, leading to anticancer effects. rsc.orgnih.govmdpi.com Interestingly, some research has focused on developing dual inhibitors of both EGFR and VEGFR-2 to achieve a synergistic anticancer effect. tandfonline.combohrium.com

Ligand Design for Specific Biological Targets (excluding clinical development)

The structural framework of this compound has served as a valuable scaffold for the design of novel ligands aimed at various biological targets. Researchers have explored the modification of this core structure to enhance binding affinity and selectivity for enzymes and receptors implicated in a range of diseases. The non-clinical focus of these studies has been on elucidating the structure-activity relationships that govern the inhibitory potential of these compounds.

Anticancer Applications

Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents, with a focus on inhibiting key proteins involved in cancer cell proliferation and survival.

One area of investigation has been the design of ligands targeting the estrogen receptor. For instance, a series of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their potential against breast cancer cell lines. Molecular docking studies suggested that these compounds could bind to the estrogen receptor, a key driver in certain types of breast cancer. The introduction of substituents on the phenyl ring at the 5-position of the oxadiazole core was found to influence the cytotoxic activity.

Another approach has involved incorporating the this compound moiety into larger molecular architectures to target other cancer-related proteins. For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were designed as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in cancer cells. The rationale behind this design was to combine the quinoline (B57606) nucleus, known for its anticancer properties, with the 1,3,4-oxadiazole ring to create hybrid molecules with enhanced activity. In vitro studies on hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines showed that these compounds exhibited significant cytotoxic activity.

Furthermore, derivatives of 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline, which can be considered analogs of the core structure, have been designed as microtubule-disrupting agents, similar to combretastatin (B1194345) A-4. These compounds induce microtubule loss and mitotic arrest, leading to cancer cell death.

Agrochemical Applications of 2 2 Bromophenyl 1,3,4 Oxadiazole Derivatives

Herbicidal Properties Researchiastate.eduijpsjournal.comresearchgate.net

Currently, there is a limited body of publicly available research specifically detailing the herbicidal properties of 2-(2-Bromophenyl)-1,3,4-oxadiazole derivatives. While the broader class of 1,3,4-oxadiazoles has been investigated for herbicidal activity, specific structure-activity relationship (SAR) studies and efficacy data for the ortho-bromophenyl substituted analogues are not extensively documented in the reviewed literature. General studies on related compounds suggest that the introduction of a halogenated phenyl ring can influence herbicidal activity, but specific data for the 2-bromo substitution is needed for a conclusive assessment.

Insecticidal Properties Researchiastate.eduijpsjournal.comresearchgate.net

The insecticidal potential of 1,3,4-oxadiazole (B1194373) derivatives has been an active area of research, with some studies focusing on brominated analogues. However, research specifically investigating the insecticidal effects of this compound derivatives is not widely available.

One area of related research has focused on pyridylpyrazole-4-carboxamides containing a 1,3,4-oxadiazole ring. In a study on these complex derivatives, a compound bearing a 4-bromophenyl group attached to the oxadiazole ring was synthesized and evaluated for its insecticidal activity. nih.gov While this provides insight into the potential role of a bromophenyl substituent, it does not directly address the activity of the 2-bromophenyl isomer. The specific biological effects and target pests for derivatives of this compound remain an area for further investigation.

A general overview of 1,3,4-oxadiazole derivatives indicates their potential as plant protection agents due to their insecticidal activity. mdpi.com However, detailed efficacy data and spectra of activity for the specific 2-(2-bromophenyl) derivatives are not detailed in the available literature.

Fungicidal Properties and Plant Protection Researchiastate.eduresearchgate.net

The fungicidal properties of 1,3,4-oxadiazole derivatives represent a more extensively studied area, with several studies highlighting their potential for plant protection. While specific data for this compound is limited, research on related structures provides valuable insights.

Studies on various 1,3,4-oxadiazole derivatives have demonstrated their efficacy against a range of plant pathogenic fungi. For instance, certain 1,3,4-oxadiazole-2-carbohydrazides have shown significant activity against fungi such as Gibberella zeae and Fusarium oxysporum. iastate.edu Molecular docking studies on some of these derivatives suggest that they may act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. iastate.edu

In research focused on maize diseases, a series of 1,3,4-oxadiazole derivatives were evaluated for their in vitro antifungal activity against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. Several of these compounds exhibited significant inhibitory effects, with some showing superior activity to the commercial fungicide carbendazim (B180503) against E. turcicum. These findings underscore the potential of the 1,3,4-oxadiazole scaffold in developing new antifungal agents for crop protection.

While the direct fungicidal activity of this compound derivatives is not specifically detailed, the consistent antifungal efficacy observed in various other substituted 1,3,4-oxadiazoles suggests that this specific substitution pattern warrants further investigation for its potential contribution to plant pathogen management.

Coordination Chemistry and Metal Complexes of 2 2 Bromophenyl 1,3,4 Oxadiazole

Synthesis of Metal Chelates and Complexes Involving 1,3,4-Oxadiazole (B1194373) Ligands

The synthesis of metal complexes with 1,3,4-oxadiazole ligands is a well-established area of research. edu.krd These heterocyclic compounds can act as versatile ligands, coordinating to metal ions through one or both of the nitrogen atoms of the oxadiazole ring. The general synthetic route to these complexes often involves the reaction of a metal salt with the 1,3,4-oxadiazole derivative in a suitable solvent.

For ligands analogous to 2-(2-Bromophenyl)-1,3,4-oxadiazole, the synthesis of metal complexes typically follows a straightforward procedure. The oxadiazole ligand is dissolved in an appropriate organic solvent, such as ethanol (B145695) or methanol, and a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, and zinc) is added, often in a 2:1 ligand-to-metal molar ratio. The reaction mixture is then refluxed for a period, leading to the formation of the metal complex, which can be isolated by filtration upon cooling.

For instance, studies on other 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated the successful synthesis of various metal complexes. These methods can be extrapolated for the synthesis of complexes with this compound. The choice of solvent and reaction conditions can influence the final structure and coordination geometry of the complex.

Characterization of Coordination Modes and Ligand Properties

The coordination behavior of 1,3,4-oxadiazole ligands is a subject of significant interest. These ligands can coordinate to metal centers in a monodentate or bidentate fashion, and in some cases, can act as bridging ligands to form polynuclear complexes. The nitrogen atoms of the oxadiazole ring are the primary coordination sites, and the specific mode of coordination is influenced by factors such as the nature of the metal ion, the substituents on the oxadiazole ring, and the reaction conditions.

Spectroscopic techniques are invaluable for characterizing these complexes. Infrared (IR) spectroscopy can provide evidence of coordination, as the C=N stretching vibration of the oxadiazole ring often shifts upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also crucial for elucidating the structure of these compounds. For paramagnetic complexes, magnetic susceptibility measurements can provide information about the electronic structure and geometry of the metal center.

Table 1: Representative Spectroscopic Data for Metal Complexes of Substituted 1,3,4-Oxadiazole Ligands

LigandMetal IonKey IR Bands (cm⁻¹) (C=N stretch)Reference
2,5-bis(4-pyridyl)-1,3,4-oxadiazoleCu(II)Shift upon coordination edu.krd
2-(biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazoleNot specifiedNot specified edu.krd

Note: This table is populated with representative data due to the limited availability of specific data for this compound.

Potential Catalytic or Material Applications of Metal-Oxadiazole Complexes

Metal complexes of 1,3,4-oxadiazole derivatives are being explored for a range of applications, including catalysis and materials science. The versatile coordination properties of the oxadiazole ring, combined with the electronic effects of the substituents, can be tuned to create complexes with specific catalytic activities or material properties.

The presence of a halogen atom, such as the bromine in this compound, can influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and ligands containing halogenated aryl groups can play a role in the catalytic cycle. While specific catalytic applications for complexes of this compound have not been reported, the broader class of metal-oxadiazole complexes has shown promise in various catalytic transformations.

In the realm of materials science, 1,3,4-oxadiazole derivatives are known for their thermal stability and electron-transporting properties, making them suitable for use in organic light-emitting diodes (OLEDs). nih.gov The formation of metal complexes can further enhance these properties, opening up possibilities for the development of new luminescent materials and sensors. The coordination of a metal ion can lead to the formation of rigid, well-defined structures with interesting photophysical properties.

Table 2: Potential Applications of Metal Complexes with Substituted 1,3,4-Oxadiazole Ligands

Application AreaDescriptionRelevant Compound Class
CatalysisPotential use in cross-coupling reactions and other organic transformations.Palladium and other transition metal complexes of halogenated phenyl-oxadiazoles.
Materials ScienceDevelopment of luminescent materials, sensors, and electron-transporting layers in OLEDs.Metal complexes of various substituted 1,3,4-oxadiazoles.

Note: This table outlines potential applications based on the properties of the broader class of 1,3,4-oxadiazole metal complexes.

Future Perspectives and Emerging Research Directions for 2 2 Bromophenyl 1,3,4 Oxadiazole

Development of Novel and Sustainable Synthetic Methodologies

The future of 2-(2-Bromophenyl)-1,3,4-oxadiazole synthesis lies in the development of more efficient, cost-effective, and environmentally friendly methods. Current synthetic routes often involve multi-step processes with harsh reagents. rsc.org Future research will likely focus on:

One-Pot Syntheses: Streamlining the synthesis into a single reaction vessel to improve efficiency and reduce waste.

Microwave-Assisted and Ultrasound-Assisted Synthesis: Utilizing these technologies can lead to faster reaction times, higher yields, and milder reaction conditions. mdpi.com

Green Chemistry Approaches: Employing non-toxic solvents, recyclable catalysts, and atom-economical reactions to minimize the environmental impact. A novel method has been developed for the preparation of non-symmetric 1,3,4-oxadiazoles through the polyphosphoric acid-assisted activation of nitroalkanes. rsc.org

Integration of Advanced Characterization Techniques for Enhanced Understanding

A deeper understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational design. Future research will increasingly rely on a combination of advanced analytical and computational techniques:

Spectroscopic and Diffraction Methods: Comprehensive analysis using NMR, IR, and UV-Vis spectroscopy, alongside single-crystal X-ray diffraction, will continue to be essential for elucidating molecular structures. ijrpr.com

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for predicting molecular geometries, electronic properties (such as HOMO and LUMO energy levels), and reactivity. researchgate.net This aids in understanding structure-property relationships and guiding the synthesis of new derivatives with desired characteristics.

Rational Design of Derivatives for Highly Targeted Applications

The true potential of this compound lies in the strategic design of its derivatives for specific applications. By modifying the core structure, researchers can fine-tune the compound's biological activity and physical properties.

Table 1: Examples of Targeted Applications and Corresponding Derivative Design Strategies

Target ApplicationDesign StrategyRationale
Anticancer Agents Introduction of various substituted aryl or thio moieties.To enhance binding affinity to specific biological targets like EGFR tyrosine kinase. rsc.orgresearchgate.net
Antimicrobial Agents Incorporation of quinoline (B57606) or other heterocyclic scaffolds.To create hybrid molecules with dual-action mechanisms, potentially overcoming drug resistance. rsc.orgresearchgate.net
Anti-inflammatory Agents Cyclization of a carboxylic group into the 1,3,4-oxadiazole (B1194373) nucleus.To increase anti-inflammatory and analgesic activities while reducing side effects. researchgate.net
Agrochemicals Modification to create effective biocides or fungicides.To protect crops from pests and diseases. mdpi.com

Recent studies have demonstrated the success of this approach. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown promising anticancer and antimicrobial activities. rsc.orgresearchgate.net Some derivatives exhibited potent inhibitory activity against cancer cell lines and various microbial strains. rsc.org

Exploration of this compound in Multifunctional Material Systems

The unique electronic properties of the 1,3,4-oxadiazole ring make it a valuable component in the development of advanced materials. Future research will likely explore the incorporation of this compound into:

Organic Light-Emitting Diodes (OLEDs): The oxadiazole core can enhance charge transport properties, leading to more efficient and stable OLEDs. researchgate.netnih.gov

Organic Semiconductors: The compound's structure can be tailored to create materials with specific semiconducting properties for use in various electronic devices.

Fluorescent Probes and Sensors: By functionalizing the core structure, it may be possible to develop sensors for detecting specific ions or molecules.

Interdisciplinary Research Bridging Material Science, Biological, and Agrochemical Fields

The diverse potential of this compound necessitates a collaborative, interdisciplinary approach. The convergence of expertise from different fields will be crucial for unlocking its full potential.

Medicinal Chemistry and Material Science: Developing drug delivery systems where the oxadiazole derivative is both the therapeutic agent and a component of the delivery vehicle.

Agrochemical and Environmental Science: Creating targeted and biodegradable pesticides to minimize environmental impact. mdpi.com

Biology and Computational Science: Utilizing in silico screening and molecular modeling to predict the biological activity and toxicity of new derivatives, thereby accelerating the discovery process. rsc.orgresearchgate.net

The continued exploration of this compound and its derivatives holds immense promise for significant advancements across multiple scientific disciplines. The development of novel synthetic methods, coupled with advanced characterization and rational design, will undoubtedly lead to the creation of innovative solutions for challenges in medicine, materials science, and agriculture.

Q & A

Q. Key Considerations :

  • Route 1 is efficient for generating analogs with fixed substituents.
  • Route 2 offers flexibility for introducing diverse aryl groups via Suzuki-Miyaura coupling .

Basic: How is the purity and structural integrity of this compound validated experimentally?

Answer:

  • Chromatography : Silica gel column chromatography (e.g., CH₂Cl₂/MeOH eluent) is used for purification .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.01–8.00 ppm) and bromomethyl groups (δ 4.59 ppm) confirm substitution patterns .
    • IR : Absorbance bands for C=N (1600–1650 cm⁻¹) and C-Br (650–700 cm⁻¹) validate functional groups .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental data for brominated oxadiazoles?

Answer:

  • DFT Calculations : Optimize molecular geometry to predict bond angles and electron density distributions, resolving discrepancies in X-ray crystallography (e.g., deviations in planar oxadiazole rings) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···Br contacts) to explain packing anomalies in crystal structures .

Example : A study on 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole derivatives used DFT to correlate experimental and theoretical IR spectra, resolving ambiguities in vibrational modes .

Advanced: What strategies mitigate side reactions during bromine substitution in oxadiazole synthesis?

Answer:

  • Controlled Bromination : Use N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) to avoid over-bromination .
  • Protecting Groups : Temporarily shield reactive sites (e.g., amino groups) with tosyl or acetyl groups during bromoacetophenone synthesis .

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